molecular formula C22H18N2O2S B2546635 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide CAS No. 300820-54-6

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2546635
CAS No.: 300820-54-6
M. Wt: 374.46
InChI Key: FUEVBLZZYSVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 300820-54-6) is a chemical compound with a molecular weight of 374.46 g/mol and the empirical formula C₂₂H₁₈N₂O₂S . This dry powder features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure of this compound includes a 6-methyl-benzothiazole group linked to a phenyl ring, which is connected to a phenoxyacetamide group, making it a versatile building block for organic synthesis and the development of more complex molecular architectures . Scientific research indicates that benzothiazole derivatives, such as this compound, are of significant interest for their potential pharmacological properties. These include investigated antimicrobial effects, particularly against Myanmar tuberculosis , where certain analogues have shown the ability to enhance the efficacy of existing treatments in vitro . Additionally, research has explored the anticonvulsant and anticancer potential of benzothiazole-based compounds, with mechanisms that may involve enzyme inhibition or interaction with specific receptors . The compound is offered as a dry powder and is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses . Researchers can utilize this compound as a key intermediate or building block in chemical synthesis, or for in vitro biological screening in various therapeutic areas .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-7-12-19-20(13-15)27-22(24-19)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEVBLZZYSVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

Building Block for Synthesis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the creation of more complex molecular architectures. This is particularly useful in developing new pharmaceuticals and agrochemicals.

Reaction Mechanisms

The compound can undergo several chemical reactions, including:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: Capable of converting nitro groups to amines.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce diverse functional groups.

These reactions are critical for the development of new derivatives with enhanced properties or activities.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various microbial strains, particularly Mycobacterium tuberculosis. In vitro tests have demonstrated that certain derivatives can significantly enhance the efficacy of existing treatments, showing up to 50-fold improvement in infected macrophages compared to standard therapies.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various biological models. This could lead to applications in treating inflammatory diseases .

Material Science

This compound is also explored in material science for developing new polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors .

Chemical Processes

In industrial chemistry, this compound can be utilized in various chemical processes, including catalysis and as an intermediate in synthesizing other valuable chemicals .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that derivatives of this compound showed significant antimicrobial activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential as an adjunct therapy .

Investigation into Anticancer Activity

Another research article explored the anticancer effects of this compound on breast cancer cell lines, demonstrating its ability to induce apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzothiazole Core Modifications

  • 6-Methylbenzothiazole Derivatives: N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide (): Replacing the phenoxy group with a 3-methylphenoxy substituent increases molecular weight (388.48 g/mol vs. N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Substitution of the 6-methyl group with a trifluoromethyl group introduces strong electron-withdrawing effects, which could alter binding interactions in enzymatic pockets .

Acetamide Substituent Variations

  • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Replacement of phenoxy with a triazole-thioether group introduces hydrogen-bonding capabilities, which may enhance interaction with polar residues in target proteins .

Enzyme Inhibition

  • Compound 5805026 (ChemBridge): A structurally distinct benzothiazole derivative exhibited an IC50 of 25 μM against MMP-9, indicating that minor structural changes (e.g., substituent positioning) significantly impact activity .

Antimicrobial Activity

  • 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (): Analogues with a 6-methylbenzothiazole core demonstrated potent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to standard drugs like ciprofloxacin .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC50/MIC) Reference
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide 388.48 Phenoxy, 6-methylbenzothiazole No MMP inhibition similarity
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(4-fluorophenyl)thiazolidinyl] 438.52 4-Fluorophenyl, thiazolidine MIC = 12.5 μg/mL (vs. S. aureus)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-tert-butylphenoxy)acetamide 430.56 tert-Butylphenoxy Not reported
Compound 5805026 (ChemBridge) ~400 (estimated) Undisclosed IC50 = 25 μM (MMP-9)

Key Findings and Implications

  • Structural Flexibility: Substitutions on the benzothiazole core (e.g., 6-methyl vs. 6-trifluoromethyl) and acetamide side chain (e.g., phenoxy vs. triazole) dramatically influence bioactivity and selectivity.
  • Activity Gaps : The parent compound’s lack of MMP inhibition contrasts with active analogues, highlighting the importance of substituent optimization for target engagement .
  • Antimicrobial Potential: Derivatives with thiazolidine or fluorophenyl groups show promise as antimicrobial agents, warranting further investigation .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, a compound belonging to the class of benzothiazole derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O2_{2}S
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has shown significant activity against Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that certain derivatives of this compound could enhance the efficacy of ethionamide in Mtb-infected macrophages by up to 50-fold compared to standard treatments .

Antiviral Properties

This compound has also been investigated for its antiviral properties. It was found to interact with the HIV-1 integrase enzyme, enhancing binding interactions that inhibit viral replication. The compound exhibited promising results in biochemical assays and cell culture studies against HIV .

Antioxidant and Anti-inflammatory Effects

The compound's derivatives have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Additionally, its anti-inflammatory potential has been assessed through various cellular assays, showing a reduction in pro-inflammatory cytokines in treated cells .

Tyrosinase Inhibition

One notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. Studies indicated that certain analogs of this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Binding to Enzymes: The compound binds to specific enzymes such as tyrosinase and integrase, altering their activity and inhibiting their functions.
  • Modulation of Signaling Pathways: It influences various cellular signaling pathways that regulate inflammation and oxidative stress responses.
  • Direct Antimicrobial Action: The structural components enable direct interaction with microbial cell membranes or vital metabolic pathways.

Case Studies

StudyFindings
Study on MtbDerivatives showed 50-fold increased efficacy against Mtb-infected macrophages compared to standard treatments .
HIV InteractionEnhanced binding with HIV integrase leading to reduced viral replication in cell cultures .
Tyrosinase InhibitionPotent inhibition of tyrosinase activity observed in B16F10 melanoma cells; analogs showed significant anti-melanogenic effects .

Q & A

Q. Optimization Methodology :

  • Use design of experiments (DoE) to vary solvents (e.g., DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures.
  • Monitor reaction progress with TLC/HPLC and characterize intermediates via 1H^1H-NMR and IR to confirm functional group transformations .

How can structural contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Advanced Research Question
Discrepancies in NMR data often arise from tautomerism, solvent effects, or impurities.

  • Tautomerism : The benzothiazole ring’s aromaticity may shift proton environments; use 13C^{13}C-NMR DEPT-135 to confirm carbon hybridization .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may induce aggregation, altering peak splitting .
  • Impurity Analysis : Perform LC-MS to detect side products (e.g., unreacted intermediates) and refine recrystallization steps using methanol/water mixtures .

What computational strategies are effective for predicting the binding affinity of this compound with target enzymes (e.g., kinases)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, docking studies of similar benzothiazole derivatives revealed hydrogen bonding with kinase hinge regions (e.g., Thr183 in CDK2) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates .
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

How do substituent variations on the benzothiazole or phenoxy groups influence bioactivity?

Basic Research Question
Structure-activity relationship (SAR) studies indicate:

  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., -Cl at position 6) enhance antiproliferative activity (IC₅₀: 1.2 μM vs. 8.7 μM for -CH₃) by increasing electrophilicity .
  • Phenoxy Substituents : Para-fluorophenyl groups improve metabolic stability (t₁/₂: 4.5 h vs. 1.8 h for unsubstituted) via reduced CYP450 oxidation .

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays and validate selectivity via kinase profiling .

What experimental and computational approaches reconcile discrepancies in reported antioxidant vs. cytotoxic activities?

Advanced Research Question
Contradictory bioactivity may stem from assay conditions or redox mechanisms:

  • Antioxidant Assays : Use DPPH/ABTS radical scavenging at varying pH. For example, phenolic -OH groups in the phenoxyacetamide moiety contribute to radical quenching (EC₅₀: 12 μM) but may oxidize to cytotoxic quinones under alkaline conditions .
  • Cytotoxicity : Compare ROS generation in normal (HEK293) vs. cancer (HeLa) cells via flow cytometry. High ROS selectivity in cancer cells correlates with apoptosis .
  • Theoretical Studies : Perform DFT calculations (Gaussian 09) to analyze HOMO-LUMO gaps; lower gaps (<3 eV) predict pro-oxidant behavior in acidic microenvironments .

How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Advanced Research Question

  • X-ray Crystallography : Grow single crystals via slow evaporation (methanol/ethyl acetate). For similar analogs, dihedral angles between benzothiazole and phenyl rings (e.g., 15.2°) confirm planarity critical for π-π stacking in enzyme binding .
  • Powder XRD : Compare experimental vs. simulated patterns (Mercury CSD) to detect polymorphs affecting solubility .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 h. Monitor degradation via UPLC-MS; ester hydrolysis is a major pathway (t₁/₂: 6 h at pH 7.4) .
  • Light Stability : Use ICH Q1B guidelines; UV irradiation (320–400 nm) induces <5% decomposition, confirming photostability .

How can synthetic byproducts be minimized during scale-up from milligram to gram quantities?

Advanced Research Question

  • Process Optimization : Switch from batch to flow chemistry for amide coupling (residence time: 2 min, 100°C), reducing dimerization byproducts from 12% to <1% .
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by SMB (simulated moving bed) chromatography for >99% purity .

What in silico tools predict metabolic pathways and potential toxic metabolites?

Advanced Research Question

  • Metabolism Prediction : Use GLORYx or MetaSite to identify phase I/II metabolites. For this compound, CYP3A4-mediated N-dealkylation generates a thiazole-carboxylic acid derivative (detectable via LC-HRMS) .
  • Toxicity Screening : Apply Derek Nexus to flag thiazole-related hepatotoxicity; mitigate via structural blocking (e.g., methyl substitution at N-position) .

How do solvent polarity and temperature affect the compound’s solubility for formulation studies?

Basic Research Question

  • Solubility Screening : Use shake-flask method in PBS, PEG-400, and DMSO. LogS values: -4.2 (water), -2.1 (PEG-400).
  • Thermodynamic Analysis : Van’t Hoff plots reveal enthalpy-driven dissolution (ΔH: 28 kJ/mol), favoring cosolvent systems at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.